Cas no 38455-53-7 (Benzenesulfonic acid,4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-)

Benzenesulfonic acid,4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- structure
38455-53-7 structure
Product Name:Benzenesulfonic acid,4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-
CAS No:38455-53-7
MF:C19H16N4O6S
MW:428.418542861938
CID:311564
PubChem ID:135571034
Update Time:2025-04-19

Benzenesulfonic acid,4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonic acid,4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-
    • 4-[4-[(2E)-2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino]-3-nitrobenzenesulfonic acid
    • 4-((4-((4-Hydroxy-o-tolyl)azo)phenyl)amino)-3-nitrobenzenesulphonic acid
    • 4-({4-[(2E)-2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}amino)-3-nitrobenzenesulfonic acid
    • Benzenesulfonic acid, 4-((4-(2-(4-hydroxy-2-methylphenyl)diazenyl)phenyl)amino)-3-nitro-
    • NS00030393
    • SCHEMBL9237113
    • 4-[4-(4-Hydroxy-2-methylphenylazo)anilino]-3-nitrobenzenesulfonic acid
    • 4-[[4-[2-(4-Hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitrobenzenesulfonic acid
    • Benzenesulfonic acid, 4-[[4-[(4-hydroxy-2-methylphenyl)azo]phenyl]amino]-3-nitro-
    • Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-
    • EINECS 253-944-2
    • 4-[[4-[(4-Hydroxy-o-tolyl)azo]phenyl]amino]-3-nitrobenzenesulfonic acid
    • 38455-53-7
    • DTXSID6074621
    • 2ZC9GK6VQD
    • Inchi: 1S/C19H16N4O6S/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26/h2-11,20,24H,1H3,(H,27,28,29)/b22-21+
    • InChI Key: LMWVIMOPAMZMLR-QURGRASLSA-N
    • SMILES: S(C1C=CC(=C(C=1)[N+](=O)[O-])NC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1C)O)(=O)(=O)O

Computed Properties

  • Exact Mass: 428.07918
  • Monoisotopic Mass: 428.079055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 862
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 162
  • XLogP3: 4.4

Experimental Properties

  • Density: 1.49
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.683
  • PSA: 154.49
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd